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Compound of Interest

Compound Name: 4-Chloro-3-methylbenzoic acid

Cat. No.: B154735 Get Quote

An In-depth Technical Guide to the Reactivity of 4-Chloro-3-methylbenzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Aromatic Intermediate
4-Chloro-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a

crucial building block in numerous fields of chemical synthesis.[1] Its molecular architecture,

featuring a carboxylic acid, a deactivating chloro group, and an activating methyl group,

presents a fascinating case study in chemical reactivity. This unique substitution pattern makes

it an essential intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory

agents and drugs for treating Chagas disease, as well as agrochemicals like herbicides and

fungicides.[1][2][3] This guide provides an in-depth analysis of the electronic factors governing

its reactivity, detailed protocols for its key transformations, and insights for researchers,

scientists, and drug development professionals aiming to leverage this compound in their work.

The structural and physicochemical properties of 4-Chloro-3-methylbenzoic acid are

fundamental to understanding its behavior in chemical reactions.
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Property Value Source

IUPAC Name 4-chloro-3-methylbenzoic acid PubChem[4]

CAS Number 7697-29-2 Chem-Impex[1]

Molecular Formula C₈H₇ClO₂ PubChem[4]

Molecular Weight 170.59 g/mol PubChem[4]

Appearance
Light yellow or white crystalline

powder
Chem-Impex, LookChem[1][2]

Melting Point 214-220 °C Chem-Impex[1]

pKa (Predicted) 4.04 ± 0.10 LookChem[2]

SMILES CC1=C(C=CC(=C1)C(=O)O)Cl PubChem[5]

Core Reactivity Analysis: A Tale of Three
Substituents
The reactivity of 4-Chloro-3-methylbenzoic acid is not governed by a single functional group

but by the complex interplay of the electronic effects of its three substituents: the carboxylic

acid, the chlorine atom, and the methyl group. Understanding their individual and collective

influence is key to predicting reaction outcomes.

Electronic Contributions of Each Substituent
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing due to the high

electronegativity of the oxygen atoms. It deactivates the aromatic ring towards electrophilic

aromatic substitution (EAS), making it less reactive than benzene.[6] Its deactivating nature

directs incoming electrophiles to the meta position.[7]

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is electron-donating through a

combination of the inductive effect (+I) and hyperconjugation.[8] This donation of electron

density increases the nucleophilicity of the aromatic ring, making it more reactive towards

electrophiles than benzene. It is classified as an "activating" group and directs incoming

electrophiles to the ortho and para positions.[9][10]
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Chloro Group (-Cl): Halogens exhibit a dual electronic nature.[8]

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density

from the ring inductively, which deactivates the ring.

Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the

aromatic π-system, donating electron density. This effect directs incoming electrophiles to

the ortho and para positions.

Overall Effect: For halogens, the inductive effect is stronger than the resonance effect,

making the chloro group a net deactivator but an ortho, para-director.[8]

Synergistic Effects on Reactivity
The overall reactivity is a summation of these competing effects.

Acidity (pKa): The acidity of the carboxylic acid is enhanced by electron-withdrawing groups,

which stabilize the resulting carboxylate anion.[7][11] In this molecule, the electron-

withdrawing chloro group increases acidity, while the electron-donating methyl group

decreases it. The predicted pKa of ~4.04 suggests that the electron-withdrawing effect of the

chloro and carboxyl groups has a slightly dominant influence compared to benzoic acid (pKa

≈ 4.2).[2]

Electrophilic Aromatic Substitution (EAS): Predicting the site of EAS requires weighing the

directing effects of all three groups.

-COOH directs to C5 and C1 (itself).

-CH₃ directs to C2 and C4 (occupied by Cl) and C6.

-Cl directs to C1 (occupied by COOH), C3 (occupied by CH₃), and C5.

The positions C2, C5, and C6 are the potential sites for substitution. The activating methyl

group and the ortho, para-directing chloro group work in concert to strongly favor substitution

at position C5, which is para to the activating methyl group and ortho to the chloro group.

The deactivating carboxylic acid group also points to C5 as its meta position. Therefore,

electrophilic substitution is overwhelmingly predicted to occur at the C5 position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b154735?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

